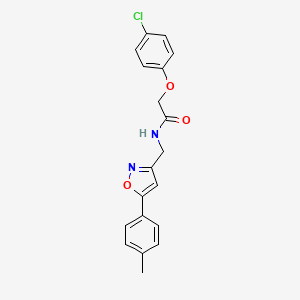

2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Description

Historical Context of Isoxazole Derivatives in Medicinal Chemistry

Isoxazole derivatives have been pivotal in medicinal chemistry since the mid-20th century, with their electron-rich aromatic ring enabling diverse biological interactions. Early breakthroughs included the development of β-lactamase-resistant antibiotics such as cloxacillin and dicloxacillin, where the isoxazolyl group conferred resistance to enzymatic degradation. The 1990s saw the introduction of valdecoxib, a cyclooxygenase-2 (COX-2) inhibitor, which highlighted isoxazoles’ utility in anti-inflammatory therapeutics. More recently, isoxazole-containing compounds like leflunomide (an immunosuppressant) and gaboxadol (a GABA$$_A$$ receptor agonist) have expanded applications into autoimmune and neurological disorders.

A key structural feature of isoxazoles is their ability to undergo photochemical rearrangements to oxazoles, a property exploited in photoaffinity labeling for target identification. This reactivity, combined with synthetic versatility, has made isoxazoles a scaffold of choice for drug discovery.

Significance of Hybrid Heterocyclic Compounds in Drug Discovery

Hybrid heterocycles, which merge distinct pharmacophores, are a cornerstone of modern drug design. By combining isoxazole with acetamide and phenoxy groups, 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide exemplifies this strategy. The phenoxy group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the acetamide moiety offers hydrogen-bonding capacity for target engagement.

Recent studies emphasize hybrid structures’ ability to address multi-factorial diseases. For instance, dual COX-2/5-lipoxygenase inhibitors hybridize anti-inflammatory and analgesic properties, reducing side effects associated with single-target therapies. Similarly, the integration of isoxazole with thiophene in analogs like 2-(thiophen-2-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide has shown enhanced antimicrobial activity due to synergistic electronic effects.

Table 1: Structural Components and Their Roles in Hybrid Isoxazole Derivatives

Conceptual Framework for Studying this compound

The compound’s structure integrates three critical elements:

- Isoxazole ring : Positioned at the core, the isoxazole’s nitrogen and oxygen atoms enable dipole interactions with enzymatic active sites. Substitutions at the C-3 and C-5 positions (e.g., p-tolyl) influence steric and electronic profiles, as demonstrated in structure-activity relationship (SAR) studies.

- 4-Chlorophenoxy group : The chlorine atom at the para position enhances electron-withdrawing effects, potentially stabilizing aromatic stacking interactions with hydrophobic protein pockets.

- Acetamide linker : The methylene bridge between the isoxazole and acetamide groups provides conformational flexibility, allowing optimal alignment with target residues.

Computational docking studies of analogous compounds reveal that substituents at the isoxazole C-4 position, such as ether or thioether linkers, improve binding affinities to targets like the retinoic acid receptor-related orphan receptor gamma t (RORγt). This suggests that this compound could modulate nuclear receptor pathways implicated in inflammation and cancer.

Research Objectives and Scope in Contemporary Pharmaceutical Sciences

Current research on this compound focuses on three objectives:

- Synthetic Optimization : Developing regioselective methods for introducing p-tolyl and chlorophenoxy groups, leveraging transition metal-catalyzed cycloadditions.

- Target Identification : Using chemoproteomic approaches to map interactions with kinases or GPCRs, building on isoxazoles’ historical role in photoaffinity labeling.

- Bioactivity Profiling : Evaluating antimicrobial, anti-inflammatory, and anticancer efficacy in vitro, informed by SAR data from similar isoxazole-acetamide hybrids.

Table 2: Key Research Questions and Methodologies

| Research Question | Methodology | Expected Outcome |

|---|---|---|

| How do C-5 substituents affect potency? | Suzuki coupling with varied boronic acids | Identification of optimal aryl groups |

| What targets bind the acetamide moiety? | Thermal shift assays (TSA) | Validation of RORγt or kinase binding |

| Can photostability be improved? | UV-Vis spectroscopy under irradiation | Design of analogs with reduced degradation |

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-13-2-4-14(5-3-13)18-10-16(22-25-18)11-21-19(23)12-24-17-8-6-15(20)7-9-17/h2-10H,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXCDVJHTFTKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:

Formation of the isoxazole ring: This can be achieved through the reaction of an appropriate nitrile oxide with an alkyne.

Attachment of the chlorophenoxy group: This step involves the nucleophilic substitution reaction of 4-chlorophenol with a suitable electrophile.

Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide are compared below with key analogs (Table 1) and discussed in detail.

Table 1: Comparative Analysis of Structurally Related Acetamide Derivatives

Key Structural and Functional Differences

In contrast, the 4-fluorophenyl analog () may exhibit altered metabolic resistance due to fluorine’s electronegativity . The p-tolyl group (methyl-substituted phenyl) on the isoxazole ring increases lipophilicity compared to the 3-methoxyphenyl substituent in , which could improve membrane permeability .

Heterocyclic Core: The isoxazole ring in the target compound is a common feature in antimicrobial and anti-inflammatory agents due to its metabolic stability . Pyridazinone derivatives (), however, show distinct activity as formyl peptide receptor (FPR) agonists, highlighting how heterocycle choice dictates target specificity .

Urea derivatives () replace the acetamide backbone with a urea linkage, which may enhance hydrogen-bonding interactions with biological targets .

Biological Activity: The target compound’s proposed ATF4 inhibition () contrasts with the FPR2 agonism of pyridazinone derivatives (), underscoring divergent therapeutic applications (cancer vs. inflammation) . Sulfonamide analogs () are commonly associated with antimicrobial activity, though this remains unverified for the target compound .

Notes on Structural-Activity Relationships (SAR)

- Chlorine vs. Fluorine: The 4-chlorophenoxy group’s larger atomic radius may enhance van der Waals interactions in target binding compared to fluorine .

- Isoxazole Substituents : The p-tolyl group’s methyl substituent likely improves metabolic stability over methoxy groups, which are prone to oxidative demethylation .

- Backbone Flexibility : The acetamide chain’s rigidity (vs. urea or propanamide chains in ) may restrict conformational freedom, optimizing target binding .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 329.81 g/mol

The structure features a chlorophenoxy group attached to an isoxazole moiety, which is known for its diverse biological activities.

The biological activity of this compound primarily involves:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Modulation of Inflammatory Pathways : Isoxazole derivatives are known to interact with inflammatory mediators, suggesting that this compound may have anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound against several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF7 | 4.2 | Induction of apoptosis |

| A549 | 26 | Cell cycle arrest at S phase |

| NCI-H460 | 0.71 | Autophagy induction |

| Hep-2 | 3.25 | Cytotoxicity |

These results indicate a promising anticancer profile, particularly against the MCF7 and NCI-H460 cell lines, which are commonly used in cancer research.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were evaluated through various assays measuring cytokine release and inflammatory marker expression. Although specific quantitative data were less prevalent in the literature, preliminary findings suggest significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on MCF7 Cells : A study conducted by Xia et al. reported that the compound induced significant apoptosis in MCF7 cells with an IC value of 4.2 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .

- NCI-H460 Model : Research by Fan et al. highlighted that treatment with this compound resulted in autophagy without apoptosis in NCI-H460 cells, indicating a unique mechanism that could be exploited for therapeutic purposes .

Q & A

Basic: What synthetic strategies are optimal for preparing 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including substitution, condensation, and cyclization. Key steps include:

- Substitution reactions : Use 4-chlorophenol and a halide/acetyl chloride derivative under alkaline conditions to form the phenoxyacetamide backbone .

- Isoxazole ring formation : React 5-(p-tolyl)isoxazole-3-carbaldehyde with hydroxylamine or nitrile oxides under reflux in solvents like dioxane or ethanol .

- Condensation : Employ condensing agents (e.g., DCC, EDC) to link the phenoxyacetamide and isoxazole moieties. Triethylamine is often used as a catalyst to neutralize HCl byproducts .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to identify intermediate stages .

- Adjust solvent polarity (e.g., ethanol-pet ether mixtures) for efficient recrystallization .

- Use DOE (Design of Experiments) to optimize temperature, stoichiometry, and catalyst ratios, reducing trial-and-error approaches .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, isoxazole C=N at ~1600 cm⁻¹) and confirms bond formation .

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm for chlorophenyl and p-tolyl groups) and methylene bridges (δ 4.0–4.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) .

- X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) for structural validation .

- HPLC-MS : Ensures purity (>95%) and molecular weight confirmation via exact mass analysis .

Advanced: How can computational chemistry (e.g., HOMO-LUMO, MESP) predict reactivity and electronic properties?

Methodological Answer:

- HOMO-LUMO Analysis : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. A small HOMO-LUMO gap (~4–5 eV) suggests high reactivity, useful for designing derivatives .

- Molecular Electrostatic Potential (MESP) : Maps electron-rich (negative MESP) regions (e.g., oxygen in acetamide) for predicting hydrogen-bonding interactions with biological targets .

- Reaction Path Search : Quantum mechanical tools (e.g., Gaussian, ORCA) simulate transition states to identify energetically favorable pathways for synthesis optimization .

Advanced: What methodologies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies, accounting for variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound purity .

- Dose-Response Studies : Re-evaluate activity at varying concentrations (e.g., IC₅₀ shifts due to solubility differences) .

- Structural Validation : Confirm batch-to-batch consistency via crystallography or NMR to rule out polymorphic effects .

- Computational Validation : Cross-check experimental IC₅₀ values with molecular docking simulations (e.g., AutoDock) to identify binding mode discrepancies .

Advanced: How to design experiments to study structure-activity relationships (SAR) using crystallography?

Methodological Answer:

- Co-crystallization : Grow crystals with target proteins (e.g., kinases) to resolve binding modes and key interactions (e.g., hydrogen bonds with acetamide carbonyl) .

- Isomorphous Replacement : Synthesize analogs (e.g., replacing p-tolyl with halophenyl) and compare unit cell parameters to assess steric/electronic effects .

- Thermal Shift Assays : Measure protein melting temperature (Tm) changes upon ligand binding to quantify affinity differences across analogs .

Advanced: What strategies optimize reaction yield and purity in multi-step synthesis?

Methodological Answer:

- Taguchi Methods : Use orthogonal arrays to test variables (e.g., solvent, temperature, catalyst) and identify critical factors .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .

- Work-Up Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials, followed by column chromatography (silica gel, hexane-EtOAc gradient) .

- Scale-Up Considerations : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) while maintaining polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.